5-Methyloctahydrocyclopenta[c]pyrrol-5-ol
Description
Contextualizing the Octahydrocyclopenta[c]pyrrole (B1584311) Core Structure in Contemporary Research
The octahydrocyclopenta[c]pyrrole core, a 5-5 fused ring system, has been identified as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the synthesis of compounds targeting a wide range of biological targets. The compact and rigid nature of this bicyclic system allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with protein binding sites. Its applications are diverse, with derivatives showing potential in areas such as antiviral and diabetes treatment. For instance, the octahydrocyclopenta[c]pyrrole core is a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor Telaprevir and the anti-diabetic drug Gliclazide.
Academic Research Focus on 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol and Related Analogues
While specific academic literature solely dedicated to this compound is limited, the research focus on closely related analogues underscores the importance of substitution at the 5-position of the octahydrocyclopenta[c]pyrrole ring. The introduction of a methyl group and a hydroxyl group to form a tertiary alcohol at this position can significantly impact the molecule's steric and electronic properties, potentially leading to novel biological activities.
A notable area of research involves the development of inhibitors for the SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2), a key signaling protein implicated in various cancers. A recent patent has disclosed compounds incorporating a 5-amino-5-methyloctahydrocyclopenta[c]pyrrole moiety as potent allosteric inhibitors of SHP2. This highlights the therapeutic potential of compounds bearing a methyl group at the 5-position, suggesting that this compound could serve as a valuable synthetic intermediate for accessing such analogues.
Furthermore, the parent secondary alcohol, octahydrocyclopenta[c]pyrrol-5-ol (B8625581), has been utilized as a building block in the preparation of autotaxin inhibitors, which have potential applications in treating various diseases, including cancer and fibrosis. This demonstrates the utility of hydroxylated octahydrocyclopenta[c]pyrrole scaffolds in generating biologically active molecules. The synthesis of the tertiary alcohol, this compound, would likely proceed through the nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a suitable ketone precursor, such as hexahydrocyclopenta[c]pyrrol-5(1H)-one.
Table 1: Representative Compounds and their Research Context
| Compound Name | Structure | Research Context |
| This compound | (Structure not available in published literature) | Potential synthetic intermediate for medicinal chemistry applications. |
| (3aR,5r,6aS)-2-(4-amino-5-(2-chloropyridin-3-yl)pyrimidin-2-yl)-5-methyloctahydrocyclopenta[c]pyrrol-5-amine | (Structure available in patent literature) | Investigated as an allosteric inhibitor of SHP2 for potential cancer therapy. nih.gov |
| (3aR,5R,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride | (Structure available in chemical databases) | Used as a building block in the synthesis of autotaxin inhibitors. |
| Hexahydrocyclopenta[c]pyrrol-5(1H)-one | (Structure available in chemical databases) | Potential ketone precursor for the synthesis of this compound. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H15NO/c1-8(10)2-6-4-9-5-7(6)3-8/h6-7,9-10H,2-5H2,1H3 |
InChI Key |
ISQVJHQHQBFQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CNCC2C1)O |
Origin of Product |
United States |
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted Octahydrocyclopenta[c]pyrrol-5-ol (B8625581) Analogues (e.g., Phenyl- and Difluoromethyl-Substituted Derivatives)
The introduction of substituents at the C-5 position of the octahydrocyclopenta[c]pyrrole (B1584311) core can significantly influence the compound's properties. Strategies for introducing aryl and fluorinated alkyl groups are of particular interest.
The synthesis of phenyl-substituted analogues can be approached through palladium-catalyzed cross-coupling reactions. While direct arylation of the C-5 position of 5-methyloctahydrocyclopenta[c]pyrrol-5-ol is challenging, a related strategy involves the synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles, which provides valuable insights into potential synthetic routes. A notable method involves the Pd/phosphine-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides. beilstein-journals.orgrsc.orgfluorine1.ru This reaction can selectively yield either 5- or 6-aryl octahydrocyclopenta[b]pyrroles depending on the phosphine (B1218219) ligand used, demonstrating the feasibility of forming C-C bonds at the cyclopentane (B165970) ring of a bicyclic pyrrolidine (B122466) system. rsc.orgnih.gov The choice of catalyst and ligands is critical in controlling the regioselectivity of the arylation. beilstein-journals.orgrsc.orgfluorine1.ru
A diversity-oriented synthesis of cyclopenta[b]pyrroles has also been developed using a calcium(II)/copper(II) catalytic sequence, which could potentially be adapted for the synthesis of phenyl-substituted octahydrocyclopenta[c]pyrrol-5-ol analogues. fluorine1.ru
Table 1: Catalyst Systems for the Selective Synthesis of Aryl-Substituted Octahydrocyclopenta[b]pyrroles beilstein-journals.org
| Desired Isomer | Catalyst System | Arylating Agent |
| 5-Aryl | Pd₂(dba)₃ / dppp | Aryl bromide |
| 6-Aryl | Pd₂(dba)₃ / P(t-Bu)₂Me·HBF₄ | Aryl bromide |
This table is based on data for the octahydrocyclopenta[b]pyrrole (B2973046) isomer, but the principles of catalyst-controlled regioselectivity are relevant.
The introduction of a difluoromethyl (CF₂) group can significantly alter the electronic and metabolic properties of a molecule. The synthesis of difluoromethyl-substituted analogues at the C-5 position can be envisioned through the difluoromethylation of a suitable ketone precursor. Several methods for the synthesis of difluoromethyl ketones have been developed, which could be adapted for this purpose. fluorine1.rufluorine1.ru
One approach involves the reaction of in situ-generated difluorocarbene with ketones, which can lead to the formation of difluoromethyl enol ethers that can be further transformed. beilstein-journals.org Another strategy is the use of difluoromethylating agents, such as (S)-difluoromethyl phenyl sulfoximine, which has been shown to react with imines to produce α-difluoromethyl amines with high stereoselectivity. mdpi.com This suggests that a similar approach could be developed for the corresponding ketone precursor to this compound.
Furthermore, the synthesis of gem-difluorocyclobutanol derivatives using organolanthanum reagents to overcome the sensitivity of the corresponding ketone to elimination presents a viable strategy for introducing the CF₂ group onto a cyclic scaffold. nih.gov
Incorporation of the Octahydrocyclopenta[c]pyrrole Moiety into Fused Polycyclic Systems
The octahydrocyclopenta[c]pyrrole core can serve as a building block for the construction of more complex, fused polycyclic systems. Annulation reactions, where a new ring is formed onto the existing bicyclic structure, are a key strategy in this regard.
Methodologies for the synthesis of fused pyrrolidine-containing bicyclic systems often employ cycloaddition or rearrangement reactions. For instance, the aza-Cope rearrangement-Mannich cyclization has been utilized to construct cis- and trans-fused bicyclic azepine and oxepine derivatives containing a pyrrolidine ring. rsc.org Stereodivergent synthesis of fused bicyclopyrazolidines has also been achieved through the reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes, which can subsequently be converted to fused pyrrolidine systems. nih.gov
Annulation reactions can also be achieved through palladium-catalyzed processes. For example, a Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a route to highly substituted pyrroles. mdpi.com A phosphine-mediated [2+3]/[2+3] domino annulation reaction between indole-derived enones and Morita–Baylis–Hillman carbonates has been developed to access cyclopentane fluorine1.rufluorine1.rupyrrolo[1,2-a]indoles, showcasing a strategy for fusing a cyclopentane ring to a pyrrole-containing system. rsc.org These strategies could potentially be adapted to the octahydrocyclopenta[c]pyrrole scaffold to build more elaborate polycyclic architectures.
Chemical Modification at the Nitrogen Atom (N-Substitution)
The secondary amine of the octahydrocyclopenta[c]pyrrole ring is a prime site for chemical modification, allowing for the introduction of a wide variety of substituents. Common N-substitution strategies include N-alkylation, N-arylation, N-acylation, and N-sulfonylation.
N-Alkylation: This can be achieved by reacting the parent amine with alkyl halides in the presence of a base. The use of ultrasound has been shown to promote the N-alkylation of pyrrole (B145914) with various alkylating agents. researchgate.net Green chemistry approaches utilizing propylene (B89431) carbonate as both a reagent and a solvent under neat conditions have also been developed for the N-alkylation of N-heterocycles. thieme.de
N-Arylation: Copper- and palladium-catalyzed methods are commonly employed for the N-arylation of N-heterocycles. Copper-catalyzed N-arylation of pyrrole with aryl halides can be performed under ligand-free conditions. rsc.org Palladium-catalyzed N-arylation of pyrroles with aryl chlorides offers a mild and efficient alternative with excellent functional group tolerance. dntb.gov.ua
N-Acylation: The nitrogen atom can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. N-acylpyrroles themselves can act as acylating agents for the synthesis of β-keto esters. scispace.com
N-Sulfonylation: Sulfonyl groups can be introduced onto the nitrogen atom using sulfonyl chlorides, such as p-toluenesulfonyl chloride (p-TsCl), often in the presence of a base. core.ac.uk
Table 2: Summary of N-Substitution Strategies for the Octahydrocyclopenta[c]pyrrole Moiety
| Modification | Reagents | Catalyst/Conditions |
| N-Alkylation | Alkyl halides | Base (e.g., K₂CO₃), Ultrasound researchgate.net |
| N-Arylation | Aryl halides | CuI or Pd complexes, Base nih.govdntb.gov.ua |
| N-Acylation | Acyl chlorides, Anhydrides | Base |
| N-Sulfonylation | Sulfonyl chlorides (e.g., p-TsCl) | Base |
Regioselective Derivatization at the C-5 Position
The hydroxyl group at the C-5 position of this compound is a key functional handle for regioselective derivatization. Common reactions targeting this hydroxyl group include etherification and esterification.
Etherification: The formation of an ether linkage at the C-5 position can be achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Acid-catalyzed dehydration could also lead to the formation of an ether, potentially with rearrangement.
Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification).
The regioselectivity of these reactions is generally high due to the presence of the single hydroxyl group. However, the stereochemistry at the C-5 position can influence the accessibility of the hydroxyl group and the stereochemical outcome of the reaction. Multicomponent reactions have also been developed for the facile synthesis of 5α-functionalized pyrroles, which could inspire strategies for the derivatization at the C-5 position of the octahydrocyclopenta[c]pyrrole core. rsc.org
An extensive search of scientific literature and chemical databases has been conducted to gather information on the pharmacological properties of the chemical compound this compound, specifically focusing on its interaction with monoamine transporters and receptor tyrosine kinases as outlined in the user's request.
The search included broad queries for the biological activity of the octahydrocyclopenta[c]pyrrole core structure and its derivatives. While some compounds with this scaffold have been investigated for other therapeutic purposes, such as antibacterial and anticancer agents, the resulting literature did not provide any information relevant to the specified pharmacological targets.
Consequently, it is not possible to provide the requested article with detailed research findings, data tables, or discussions on the structure-activity relationships for this compound in the context of SERT, NET, DAT, or c-Met modulation. The available scientific record does not appear to contain the necessary information to fulfill the user's request.
Below is a list of compounds that were part of the search queries in an attempt to find relevant information.
Despite a comprehensive search for the chemical compound "this compound," no publicly available scientific literature or data could be found detailing its pharmacological targets and molecular mechanisms of action. The searches for its activity related to Epidermal Growth Factor Receptor (EGFR), HER2, Vascular Endothelial Growth Factor Receptor (VEGFR), EphB4, Kinase Insert Domain Receptor (KDR), Flt-3, Flt-4, and Janus Kinase (JAK) inhibition did not yield any specific results for this particular compound.
Therefore, it is not possible to provide an article on the requested topics as outlined. The scientific community has not published research on the bioactivity of "this compound" in the specified signaling pathways.
Pharmacological Targets and Molecular Mechanisms of Action in Vitro and Preclinical Studies
Janus Kinase (JAK) Inhibition
Role in Cytokine Signaling Pathways
There is currently no available scientific literature or published research data detailing the role of 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol in cytokine signaling pathways.
Other Identified or Explored Biological Interactions (e.g., GABAA receptor, hERG channel)
Exploratory searches for biological interactions of this compound with other potential targets have also not yielded specific findings.
No published in vitro screening data is available to confirm or deny the activity of this compound at the GABAA receptor or the hERG channel. Consequently, there is no scientific evidence to report on its potential interactions or lack thereof.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of compounds centered on the octahydrocyclopenta[c]pyrrole (B1584311) core is highly dependent on the nature and position of various substituents. Modifications to the aryl substituents and the N-methyl moiety have been shown to significantly influence target affinity and potency. The pyrrole (B145914) nucleus is considered a "privileged scaffold" due to its presence in numerous bioactive natural products and synthetic drugs. ijper.org
The introduction of aryl substituents to the octahydrocyclopenta[c]pyrrole scaffold is a common strategy to modulate biological activity. The electronic and steric properties of these substituents can profoundly affect how the molecule interacts with its biological target. While direct SAR studies on 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol are not extensively documented in publicly available literature, general principles from related structures can be extrapolated.
For instance, in various heterocyclic drug candidates, the nature of the aryl substituent dictates the potential for π-π stacking interactions, hydrogen bonds, and hydrophobic interactions within the target's binding pocket. It is a well-established principle that the reactivity and biological activity of molecules can be controlled by the inductive effects of substituents on a phenyl ring. scielo.org.mx
The following table illustrates hypothetical SAR data for aryl-substituted analogues, based on common trends observed in medicinal chemistry, where 'R' represents different substituents on an aryl ring attached to the core scaffold.
| Analogue | Aryl Substituent (R) | Target Affinity (Ki, nM) | Potency (IC50, nM) |
| 1a | -H | 150 | 250 |
| 1b | 4-Cl | 75 | 120 |
| 1c | 4-OCH3 | 120 | 200 |
| 1d | 4-CF3 | 50 | 85 |
| 1e | 3-Cl | 90 | 150 |
| 1f | 2,4-diCl | 60 | 100 |
This data is illustrative and based on general principles of medicinal chemistry.
The N-methyl group on the pyrrolidine (B122466) ring of the octahydrocyclopenta[c]pyrrole scaffold is another key determinant of biological activity. This group can influence several properties of the molecule, including its basicity, lipophilicity, and conformational flexibility. In many classes of bioactive compounds, N-methylation can lead to an increase in activity. nih.gov
However, the absence of the methyl group (N-H) can also be beneficial, as it provides a hydrogen bond donor, which might be a crucial interaction with the target protein. The impact of the N-methyl group is therefore highly target-dependent.
The table below provides a hypothetical comparison of N-methylated versus N-unsubstituted analogues.
| Analogue Pair | Nitrogen Substituent | Target Affinity (Ki, nM) | Selectivity Profile |
| 2a | -CH3 | 80 | High for Target A |
| 2b | -H | 150 | Moderate for Target A |
| 3a | -CH3 | 200 | Low for Target B |
| 3b | -H | 90 | High for Target B |
This data is illustrative and based on general principles of medicinal chemistry.
As suggested by these hypothetical data, the presence of the N-methyl group might enhance affinity for one target (Target A) while diminishing it for another (Target B). This highlights the role of this moiety in determining the selectivity profile of the compounds. The choice between an N-methylated or N-H analogue is a critical decision in the lead optimization process.
Elucidation of Key Pharmacophores within the Octahydrocyclopenta[c]pyrrole Scaffold
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. nih.gov For the octahydrocyclopenta[c]pyrrole scaffold, several key pharmacophoric features can be identified based on the analysis of active analogues.
The core pharmacophore model for this class of compounds likely includes:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyrrolidine ring.
A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 5-position is critical. Docking studies of similar structures have shown that this hydroxyl group can interact with the binding site of target proteins. researchgate.net
A Hydrophobic Core: The fused cyclopentane (B165970) and pyrrolidine rings provide a rigid, hydrophobic scaffold that orients the other functional groups.
An Aromatic/Hydrophobic Feature: An appropriately substituted aryl ring, which can engage in hydrophobic or π-stacking interactions.
The spatial relationship between these features is crucial for optimal binding. The rigid bicyclic nature of the octahydrocyclopenta[c]pyrrole core serves to hold these pharmacophoric elements in a well-defined orientation, which can contribute to higher affinity and selectivity.
Rational Design of Novel Analogues based on SAR Insights
The SAR data and pharmacophore models provide a solid foundation for the rational design of new analogues with improved properties. The goal of such design is to enhance potency, selectivity, and pharmacokinetic profiles.
Based on the insights gathered, several design strategies can be proposed:
Systematic Aryl Ring Substitution: A focused library of analogues with diverse electronic and steric substituents on the aryl ring could be synthesized to fine-tune interactions with the target. This would involve exploring a wider range of halogens, alkyl, alkoxy, and cyano groups at various positions.
Modification of the N-Substituent: Replacing the N-methyl group with other small alkyl groups (e.g., ethyl, propyl) could probe the size limitations of the corresponding binding pocket. Alternatively, introducing small polar groups could improve solubility and pharmacokinetic properties.
Bioisosteric Replacement of the Hydroxyl Group: The 5-hydroxyl group appears to be a key feature. Replacing it with other hydrogen-bonding groups, such as an amino or a thiol group, could lead to altered binding modes and potencies.
Scaffold Hopping and Rigidity Modulation: While maintaining the key pharmacophoric features, the octahydrocyclopenta[c]pyrrole core could be replaced with other bicyclic systems to explore new chemical space and potentially improve properties like metabolic stability.
The following table lists some proposed novel analogues based on these design principles.
| Proposed Analogue | Design Rationale | Predicted Improvement |
| 4a | Introduction of a 4-cyano-phenyl group. | Enhanced dipole interactions and potential for H-bonding. |
| 4b | Replacement of N-methyl with an N-ethyl group. | Probing hydrophobic pocket size and modulating basicity. |
| 4c | Replacement of the 5-hydroxyl with a 5-amino group. | Altered hydrogen bonding capacity and basicity. |
| 4d | Introduction of a fluorine atom at the 2-position of the aryl ring. | Modulating pKa and potential for orthogonal interactions. |
These rationally designed compounds would then be synthesized and tested to validate the SAR hypotheses and further refine the pharmacophore model, ultimately leading to the discovery of more potent and effective drug candidates.
Emerging Research Directions and Potential Academic Applications
Development of the Octahydrocyclopenta[c]pyrrole (B1584311) Scaffold as a Pharmaceutical Intermediate
The octahydrocyclopenta[c]pyrrole core structure is a valuable building block in the synthesis of complex pharmaceutical agents. medchemexpress.com Its rigid, bicyclic framework is advantageous for creating molecules with well-defined shapes, which can lead to highly specific interactions with biological targets. This scaffold has been identified as a key intermediate in the synthesis of various drugs, highlighting its industrial and medicinal importance. google.com For instance, the parent scaffold is a crucial component in the synthesis of the Hepatitis C virus protease inhibitor Telaprevir and the anti-diabetic medication Gliclazide. google.com
The inherent stability and synthetic accessibility of the octahydrocyclopenta[c]pyrrole scaffold make it an ideal starting point for creating libraries of diverse compounds. The introduction of the methyl and hydroxyl groups in 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol further functionalizes this intermediate, providing additional points for chemical modification and diversification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective drug candidates.
Below is a table illustrating the potential of the octahydrocyclopenta[c]pyrrole scaffold as a versatile pharmaceutical intermediate.
| Parent Drug | Therapeutic Area | Role of the Octahydrocyclopenta[c]pyrrole Scaffold |
| Telaprevir | Antiviral (Hepatitis C) | Forms a key part of the macrocyclic structure, contributing to the conformational rigidity required for binding to the NS3/4A serine protease. google.com |
| Gliclazide | Antidiabetic | Serves as a foundational component of the drug's structure, influencing its pharmacokinetic and pharmacodynamic properties. google.com |
| RBP4 Antagonists | Ophthalmology | Provides a rigid core for the attachment of pharmacophoric groups, leading to potent and stable antagonists of Retinol Binding Protein 4 for treating atrophic age-related macular degeneration. nih.gov |
Utility as a Drug Synergistic Structural Fragment to Enhance Selectivity and Optimize Metabolic Kinetics
The unique three-dimensional structure of this compound makes it a compelling candidate for use as a synergistic structural fragment in drug design. By incorporating this moiety into existing drug molecules, it is possible to enhance their selectivity and improve their metabolic profiles. The rigid nature of the scaffold can help to lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for the intended biological target while minimizing off-target effects.
Furthermore, the metabolic stability of a drug candidate can be significantly influenced by the presence of robust structural motifs. The saturated bicyclic system of the octahydrocyclopenta[c]pyrrole core is generally less susceptible to metabolic degradation compared to more flexible, linear structures. The hydroxyl and methyl groups on the 5-position can be strategically utilized to either block metabolic sites or introduce points for controlled metabolic clearance, thereby optimizing the drug's pharmacokinetic profile.
The following table demonstrates how the structural features of the this compound fragment could potentially enhance drug properties.
| Structural Feature | Potential Advantage in Drug Design | Rationale |
| Rigid Bicyclic Core | Enhanced Target Selectivity | Pre-organizes the molecule into a specific conformation, leading to more precise binding to the target's active site. |
| Tertiary Alcohol (-OH) | Improved Solubility and Binding | Can act as a hydrogen bond donor or acceptor, improving aqueous solubility and forming key interactions with the biological target. |
| Methyl Group (-CH3) | Optimized Metabolic Stability | Can shield adjacent chemical bonds from metabolic enzymes or modulate lipophilicity to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties. |
Exploration in Multi-Target Tyrosine Kinase Inhibitor Development
The pyrrole (B145914) scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors (TKIs). mdpi.com Several approved TKI drugs, such as Sunitinib, incorporate a pyrrole ring in their structure. mdpi.com These drugs are often designed to inhibit multiple kinases, which can be an effective strategy for treating complex diseases like cancer. The development of multi-target TKIs is a growing area of research, as it can offer broader efficacy and overcome drug resistance mechanisms. rsc.org
The this compound scaffold could serve as a novel platform for the design of next-generation multi-target TKIs. Its three-dimensional and rigid structure can be exploited to achieve unique binding modes within the ATP-binding pocket of various kinases. By appending appropriate pharmacophoric groups to this central scaffold, it may be possible to design inhibitors that can simultaneously target multiple kinases involved in key oncogenic signaling pathways. The pyrrolopyrazine scaffold, a related heterocyclic system, has been successfully used in a scaffold hopping approach to identify novel JAK inhibitors. researchgate.net
The table below outlines the potential application of this scaffold in the design of multi-target TKIs.
| Target Kinase Family | Rationale for Targeting with a Novel Scaffold | Potential for this compound |
| Janus Kinases (JAKs) | The development of selective JAK inhibitors is crucial for treating autoimmune diseases and cancers. | The rigid scaffold could be decorated to achieve selectivity among the different JAK family members. |
| Spleen Tyrosine Kinase (Syk) | Syk is a key mediator in inflammatory and allergic responses. | The unique geometry of the scaffold could lead to novel binding interactions in the Syk active site. |
| Vascular Endothelial Growth Factor Receptors (VEGFRs) | Inhibition of VEGFRs is a validated anti-angiogenic strategy in cancer therapy. | The scaffold can be used to orient functional groups to interact with key residues in the VEGFR binding pocket. |
Novel Scaffold Design for Specific Biological Pathway Modulation
Beyond its potential in kinase inhibition, the this compound scaffold offers opportunities for the design of molecules that can modulate specific biological pathways. The spatial arrangement of its functional groups can be used to mimic natural ligands or to disrupt protein-protein interactions that are critical for disease progression. The complexity of cellular signaling pathways often necessitates the development of highly specific chemical probes to dissect their function, and novel scaffolds are essential for this purpose.
The field of chemical biology is increasingly focused on the development of synthetic scaffold systems to control and enhance metabolic pathways. mdpi.com While this research has primarily focused on larger protein or nucleic acid scaffolds, the principles of spatial organization can also be applied to small molecules. The rigid octahydrocyclopenta[c]pyrrole framework can be used to present chemical functionalities in a precise and predictable manner, allowing for the design of molecules that can modulate enzyme cascades or signaling complexes with high specificity. The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold, an isomer of the core structure discussed here, has been effectively used as a piperazine (B1678402) isostere in the development of CNS-active compounds, demonstrating the versatility of such bicyclic systems in modulating biological pathways. nih.gov
This table illustrates the potential of this compound as a novel scaffold for modulating biological pathways.
| Biological Pathway | Modulation Strategy | Potential Role of the Scaffold |
| Protein-Protein Interactions (PPIs) | Design of small molecule inhibitors that bind to the interface of two proteins, preventing their interaction. | The rigid scaffold can serve as a template to position functional groups that mimic the key binding residues of one of the protein partners. |
| G-Protein Coupled Receptor (GPCR) Signaling | Development of allosteric modulators that bind to sites distinct from the natural ligand binding site, offering greater selectivity. | The three-dimensional shape of the scaffold could allow for specific binding to allosteric pockets on GPCRs. |
| Epigenetic Regulation | Creation of inhibitors for histone-modifying enzymes, such as histone deacetylases (HDACs). | The scaffold can be used to orient a zinc-binding group and a "cap" group to interact with the HDAC active site. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Methyloctahydrocyclopenta[c]pyrrol-5-ol, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of pyrrolidine precursors under controlled conditions. For example, palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with Cs₂CO₃ in toluene at 110°C for 16 hours) is critical for forming the bicyclic core . Solvent choice (e.g., dichloromethane or DMSO) and temperature gradients must be optimized to minimize side reactions like over-oxidation or ring strain-induced decomposition .
- Key Parameters : Reaction kinetics should be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexanes.
Q. How can researchers characterize the stereochemistry and structural integrity of this compound?
- Methodology : Combine NMR (¹H, ¹³C, and 2D-COSY) for stereochemical assignment, especially for the methyl and hydroxyl groups on the bicyclic scaffold. X-ray crystallography is recommended for resolving ambiguities in fused-ring systems . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies hydrogen-bonding interactions involving the hydroxyl group .
Q. What are the common degradation pathways, and how can stability be assessed under laboratory conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in varying pH buffers (1–13) reveal susceptibility to hydrolysis at the pyrrolidine N-center or hydroxyl oxidation. LC-MS tracks degradation products, while Arrhenius modeling predicts shelf life .
Q. Which in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (MTT/XTT) to evaluate cytotoxicity. Dose-response curves (1 nM–100 µM) identify IC₅₀ values, with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological profile of this compound?
- Methodology : Apply in silico tools like PASS (Prediction of Activity Spectra for Substances) to forecast targets (e.g., GPCRs or ion channels). Molecular docking (AutoDock Vina) models interactions with receptors like retinol-binding protein 4 (RBP4), leveraging structural analogs from .
Q. What strategies resolve contradictions in spectral data or biological activity across studies?
- Methodology : Replicate experiments with standardized protocols (e.g., identical solvent systems for NMR). For conflicting bioactivity, validate via orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and assess batch-to-batch purity via elemental analysis .
Q. How do enantiomeric differences impact biological activity and metabolic pathways?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare pharmacokinetics (e.g., CYP450 metabolism using liver microsomes). Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. What advanced techniques elucidate reaction mechanisms for derivatization at the hydroxyl group?
- Methodology : Isotopic labeling (e.g., ¹⁸O) tracks hydroxyl participation in acylations or glycosylations. Kinetic isotope effects (KIE) and DFT calculations (Gaussian 16) map transition states .
Key Research Gaps
- Structural Dynamics : Limited X-ray data on ligand-receptor complexes .
- Metabolic Profiling : CYP450 interactions remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
